2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide
Description
Chemical Structure and Properties: The compound 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide (molecular formula: C₁₉H₁₈BrN₃O₃S) features a pentanamide backbone linked to a 4-bromophenoxy group and a 4-oxo-2-sulfanylidene quinazoline moiety. Its unique structure is characterized by:
- A quinazolinone core with a sulfanylidene (C=S) substituent at position 2, contributing to tautomeric versatility and possible enzyme inhibition.
- A pentanamide chain, which may influence solubility and pharmacokinetic properties.
Properties
CAS No. |
422275-77-2 |
|---|---|
Molecular Formula |
C19H18BrN3O3S |
Molecular Weight |
448.34 |
IUPAC Name |
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24) |
InChI Key |
GWQSNMYENQEGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is C16H15BrN2O2S, with a molecular weight of 396.27 g/mol. The compound features:
- A bromophenoxy group, which may enhance lipophilicity and biological interactions.
- A quinazoline backbone , known for various pharmacological effects.
- A sulfanylidene moiety , which could contribute to its reactivity and interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the quinazoline structure suggests potential inhibition of kinases or other enzymes critical for tumor growth and proliferation.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated that compounds similar to 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research indicates that quinazoline derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Studies
- Antitumor Efficacy Study : A recent study examined the effects of a related quinazoline derivative on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
- Antimicrobial Testing : In a comparative study of various quinazoline compounds, 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide exhibited superior activity against Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Several quinazolinone derivatives share structural motifs with the target compound (Table 1):
Key Observations :
- Synthetic Yields: Quinazolinone derivatives with piperazine and Boc-protected amines (e.g., 8a, 8d) exhibit high yields (56–98%) , suggesting robust synthetic routes.
- Biological Activity: N-(4-Methoxyphenyl)pentanamide demonstrates anthelmintic activity comparable to albendazole but with lower cytotoxicity to human cells .
- Structural Impact: The 4-bromophenoxy group in the target compound may enhance lipophilicity compared to methoxyphenyl or sulphonamide-containing analogues. The sulfanylidene (C=S) group in the quinazolinone core could enable tautomerism or thiol-mediated interactions, unlike the C=O or sulphonamide groups in other compounds .
Pharmacokinetic and Toxicity Profiles
- N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s rule of five and shows excellent drug-likeness, with low cytotoxicity (IC₅₀ > 100 μM in SH-SY5Y and Vero cells) .
- Dipeptide-sulphonamides exhibit favorable topological polar surface area (TPSA) and bioavailability, critical for anti-ulcer activity .
- The target compound’s bromine atom and quinazolinone core may affect metabolic stability but could increase the risk of off-target interactions due to higher molecular weight (~464 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
